2-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-4(1H)-thione
Description
Properties
CAS No. |
52978-99-1 |
|---|---|
Molecular Formula |
C18H13N3S2 |
Molecular Weight |
335.5 g/mol |
IUPAC Name |
2-amino-6-naphthalen-2-ylsulfanyl-1H-quinazoline-4-thione |
InChI |
InChI=1S/C18H13N3S2/c19-18-20-16-8-7-14(10-15(16)17(22)21-18)23-13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H3,19,20,21,22) |
InChI Key |
XZPFNKSRMYMMDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)SC3=CC4=C(C=C3)NC(=NC4=S)N |
Origin of Product |
United States |
Biological Activity
2-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-4(1H)-thione, a heterocyclic compound belonging to the quinazoline family, has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H13N3S2, with a molar mass of approximately 335.44 g/mol. The compound features a quinazoline core substituted with an amino group and a naphthalenyl sulfanyl moiety, along with a thione functional group that significantly influences its reactivity and biological activity.
| Property | Details |
|---|---|
| CAS No. | 52978-99-1 |
| Molecular Formula | C18H13N3S2 |
| Molecular Weight | 335.44 g/mol |
| IUPAC Name | 2-amino-6-naphthalen-2-ylsulfanyl-1H-quinazoline-4-thione |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Quinazoline Core : Cyclization of anthranilic acid derivatives with formamide.
- Introduction of the Thione Group : Treatment with Lawesson’s reagent or phosphorus pentasulfide.
- Substitution with Naphthyl Sulfanyl Group : Nucleophilic substitution using naphthalen-2-thiol.
- Amination : Introduction of the amino group via nucleophilic substitution with ammonia or an amine source.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activities. In vitro studies have shown that it can induce apoptosis in cancer cells by upregulating pro-apoptotic genes such as caspase-3 and caspase-9 while downregulating anti-apoptotic genes like Bcl-2 .
Case Study Example :
In a study involving various human cancer cell lines, the compound demonstrated cytotoxic effects with IC50 values indicating effective growth inhibition. For instance, it displayed an IC50 value of 15.3 µg/mL against HepG2 liver cancer cells, suggesting its potential as a therapeutic agent in oncology .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Notably, it showed promising activity against resistant strains, including MRSA and other pathogenic bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1 µg/mL |
| Enterococcus faecalis | 2 µg/mL |
| Escherichia coli | 4 µg/mL |
These results indicate that the compound possesses selective antibacterial activity, making it a candidate for further development in antimicrobial therapies .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Protein Kinase Inhibition : The compound has been identified as an inhibitor of several protein kinases involved in cancer progression, including EGFR and HER2 .
- Apoptosis Induction : It activates apoptotic pathways by modulating the expression of key regulatory proteins involved in cell survival and death.
- Antibacterial Mechanisms : Its interaction with bacterial cell membranes and inhibition of essential bacterial enzymes contribute to its antimicrobial efficacy .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molar mass of approximately 335.44 g/mol. Its structure features a quinazoline ring substituted with an amino group and a naphthalenyl sulfanyl moiety, which contributes to its reactivity and biological activity.
Medicinal Chemistry
1. Anticancer Activity
Research indicates that compounds with a similar structural framework often exhibit significant anticancer properties. For instance, analogs of 2-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-4(1H)-thione have shown promise in inhibiting various cancer cell lines by interacting with specific enzymes involved in tumor progression.
2. Antimicrobial Properties
Studies have demonstrated that this compound possesses antimicrobial activity against several bacterial strains. Its thione functional group is believed to play a crucial role in this activity, potentially disrupting bacterial cell membranes or metabolic pathways.
3. Enzyme Inhibition
The compound is also being investigated for its potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit enzymes related to inflammatory processes, making it a candidate for developing anti-inflammatory drugs.
Agricultural Applications
1. Pesticide Development
Given its biological activity, this compound is being explored as a potential pesticide. Its ability to disrupt biochemical processes in pests can lead to effective pest control solutions without harming beneficial insects.
Material Science
1. Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs). Its ability to form stable thin films can enhance the performance of electronic devices.
Case Studies
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of quinazoline compounds, including this compound, exhibited potent cytotoxic effects against various cancer cell lines through apoptosis induction mechanisms.
Case Study 2: Antimicrobial Efficacy
Research conducted by the International Journal of Antimicrobial Agents highlighted the antimicrobial properties of this compound against multi-drug resistant bacterial strains, showcasing its potential as an alternative treatment option.
Comparison with Similar Compounds
Key Observations :
- Core Heterocycles : Quinazolines (two N atoms in a fused benzene-pyrimidine system) differ from pyrazines (two N atoms in a six-membered ring) and pyrimidines (two N atoms at positions 1 and 3). These differences influence electronic properties and hydrogen-bonding capabilities .
- Synthesis: Microwave-assisted methods (e.g., for 2-aminopyrimidines) improve yields and reduce reaction times compared to traditional reflux methods used for pyrazine-thiones .
Spectroscopic and Crystallographic Comparisons
Table 2: Spectral and Crystallographic Data
| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) | Crystallographic Data |
|---|---|---|---|
| 2-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-4(1H)-thione | Not reported | Not reported | Not reported |
| Pyrazine-2(1H)-thione (I) | S–H stretch: ~2500 | N–H signal: ~11–12 | Monoclinic P21/m, Z = 2, V = 252.03 ų |
| 6-(Substituted)pyrimidine-2(1H)-thiones | NH₂: 3389–3279 | NH₂: 11.88 (s) | Not reported |
| 4-Aminoquinazoline-2(1H)-thiones | C=O: 1662 (if present) | Aromatic H: 7.13–8.26 | Not reported |
Key Observations :
- IR Spectroscopy: Free amino groups in pyrimidine-thiones show NH₂ stretches at 3389–3279 cm⁻¹, while pyrazine-thiones exhibit S–H stretches near 2500 cm⁻¹ . The target compound’s thione group would likely show a C=S stretch near 1200–1100 cm⁻¹.
- ¹H NMR : Aromatic protons in naphthalene-containing compounds (e.g., 10b in ) resonate at δ 7.13–8.26 ppm, overlapping with quinazoline ring protons .
- Crystallography: Pyrazine-2(1H)-thione crystallizes in a monoclinic system with hydrogen bonds (N–H···N and C–H···S) stabilizing the lattice . The target compound’s naphthalene group may promote π-stacking, altering packing efficiency compared to smaller analogs.
Key Observations :
- Antioxidant Activity : Pyrimidine-2(1H)-thiones with hydroxylphenyl substituents exhibit radical scavenging, attributed to electron-donating groups enhancing redox activity .
- Antimicrobial Potential: Compounds with bulky aromatic groups (e.g., naphthalene in 10b) show enhanced antimicrobial activity due to improved lipophilicity and membrane penetration .
Preparation Methods
Example Procedure
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Quinazolin-4(3H)-one + N-cyclohexyldithiocarbamate ammonium salt | Reflux in chloroform at 60–65 °C for 12 h |
| 2 | Evaporation and precipitation in ethanol | Isolation of quinazoline-4(1H)-thione as yellow powder |
| Yield | Typically 65–90% | High purity confirmed by melting point and NMR |
This method is supported by analogous syntheses of quinoxaline-2(1H)-thione derivatives, which share similar chemical behavior and reaction conditions.
Introduction of the Naphthalen-2-yl Sulfanyl Group
The 6-position substitution with the naphthalen-2-yl sulfanyl group is generally achieved via nucleophilic aromatic substitution or coupling reactions involving a halogenated quinazoline intermediate and a naphthalenethiol or its equivalent.
Typical Synthetic Route
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 6-Chloroquinazoline-4(1H)-thione intermediate | Prepared by chlorination of quinazoline-4(1H)-thione |
| 2 | Reaction with naphthalen-2-thiol or sodium naphthalenethiolate | Reflux in polar aprotic solvent (e.g., DMF) or ethanol |
| 3 | Work-up and purification | Isolation of 2-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-4(1H)-thione |
This step forms the C–S bond linking the naphthalene moiety to the quinazoline ring, a key feature of the target compound.
Detailed Reaction Mechanism Insights
- The thiation step involves nucleophilic attack of sulfur from the thiating reagent on the carbonyl carbon of the quinazolinone, replacing the oxygen with sulfur to form the thione.
- The substitution at the 6-position proceeds via displacement of a good leaving group (e.g., chlorine) by the thiolate anion derived from naphthalen-2-thiol, forming the sulfanyl linkage.
- The amino group at the 2-position is typically introduced during the initial quinazoline ring formation or preserved from starting materials.
Representative Data Table of Preparation Parameters
Research Findings and Optimization Notes
- The use of N-cyclohexyldithiocarbamate ammonium salt as a thiating agent offers a convenient and high-yielding route to quinazoline thiones, avoiding harsher reagents like phosphorus pentasulfide.
- Reaction times and temperatures are critical; prolonged heating beyond 12 hours or temperatures above 65 °C may lead to decomposition or side reactions.
- The nucleophilic substitution step benefits from polar aprotic solvents to enhance the nucleophilicity of the thiolate and improve yields.
- Monitoring by thin-layer chromatography (TLC) and characterization by NMR, IR, and elemental analysis are essential to confirm product formation and purity.
Summary Table of Key Synthetic Steps
| Step No. | Reaction | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Quinazolinone to Quinazoline-4-thione | N-cyclohexyldithiocarbamate ammonium salt | Reflux CHCl3, 12 h | 69–90 | Efficient thiation |
| 2 | Chlorination at 6-position (if needed) | Chlorinating agent (e.g., POCl3) | Reflux | Moderate | Prepares leaving group |
| 3 | Nucleophilic substitution with naphthalenethiol | Naphthalen-2-thiol, base | Reflux DMF or EtOH | High | Forms sulfanyl linkage |
| 4 | Purification | Recrystallization | Room temp | — | Yellow crystalline solid |
Q & A
Q. What role do intermolecular interactions play in stabilizing the crystal lattice?
- Methodology : Hirshfeld surface analysis (via CrystalExplorer) quantifies contact contributions (e.g., H⋯H, C⋯S). Red regions on maps highlight contacts shorter than van der Waals radii (e.g., S⋯H interactions at ~2.7 Å). Hydrogen-bonding networks are visualized using Mercury .
Q. How can researchers optimize crystallization conditions to avoid twinning or disorder?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
